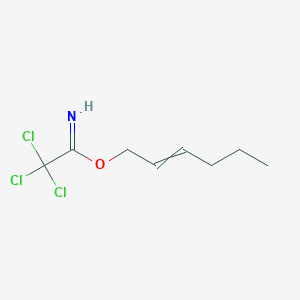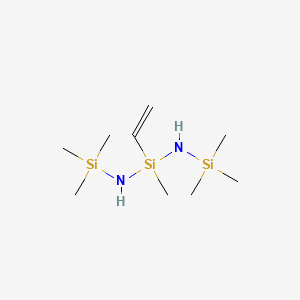![molecular formula C21H20O2 B14616476 2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one CAS No. 57083-26-8](/img/structure/B14616476.png)
2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one is an organic compound with the molecular formula C22H22O3 It is a derivative of cyclohexanone, featuring benzylidene and methoxyphenylmethylidene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with benzaldehyde and 4-methoxybenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of benzylidene alcohols or alkanes.
Substitution: Formation of nitro or halogen-substituted derivatives.
Applications De Recherche Scientifique
2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of fluorescent sensors for detecting metal ions, such as chromium.
Mécanisme D'action
The mechanism of action of 2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(4-methylbenzylidene)cyclohexanone
- 2,6-Di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexanone
Uniqueness
2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group enhances its electron-donating ability, making it more reactive in certain chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
57083-26-8 |
|---|---|
Formule moléculaire |
C21H20O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C21H20O2/c1-23-20-12-10-17(11-13-20)15-19-9-5-8-18(21(19)22)14-16-6-3-2-4-7-16/h2-4,6-7,10-15H,5,8-9H2,1H3 |
Clé InChI |
DWFZPYSRVLGZAP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=CC=C3)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
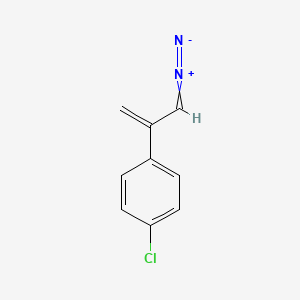
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)

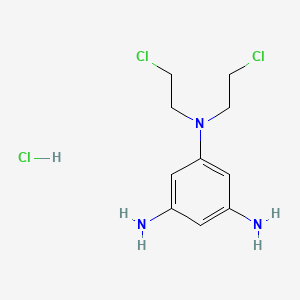
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
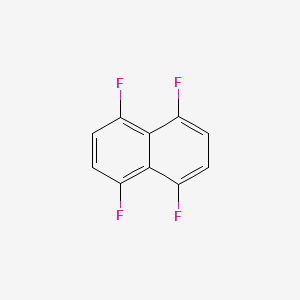
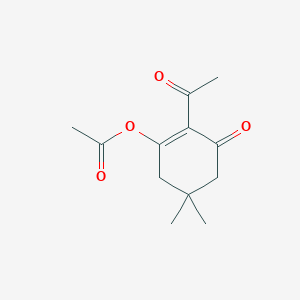
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
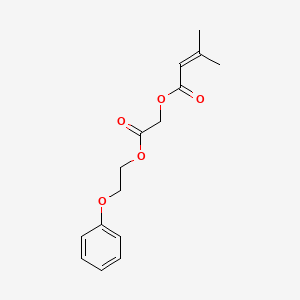
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)

